molecular formula C13H15FN4O2 B1374932 benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate CAS No. 913574-98-8

benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate

Cat. No.: B1374932
CAS No.: 913574-98-8
M. Wt: 278.28 g/mol
InChI Key: ILPIDSLFVPNOPM-VXGBXAGGSA-N
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Description

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15FN4O2 and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an azido group, a fluorine atom, and a piperidine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) as the azide source.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), amines

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products

    Reduction: Formation of amines or reduced derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in bioconjugation reactions and as a probe in biological studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development to create targeted therapies and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl trans-4-Azido-3-chloropiperidine-1-carboxylate
  • Benzyl trans-4-Azido-3-bromopiperidine-1-carboxylate
  • Benzyl trans-4-Azido-3-iodopiperidine-1-carboxylate

Uniqueness

Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this molecule particularly valuable in pharmaceutical research and development.

Properties

IUPAC Name

benzyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPIDSLFVPNOPM-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169139
Record name rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913574-98-8
Record name rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913574-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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